N-Ethyladamantan-2-amine hydrochloride
Overview
Description
N-Ethyladamantan-2-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₂ClN and a molecular weight of 215.76 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique adamantane structure, which imparts significant stability and rigidity, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyladamantan-2-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method is the Ritter reaction, where adamantane is reacted with ethylamine in the presence of a strong acid like sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with ethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the Ritter reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-Ethyladamantan-2-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acid chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
N-Ethyladamantan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Ethyladamantan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: Similar to amantadine, used as an antiviral agent
Uniqueness
N-Ethyladamantan-2-amine hydrochloride is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .
Properties
IUPAC Name |
N-ethyladamantan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-13H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKGFWIOTXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1C2CC3CC(C2)CC1C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591631 | |
Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-70-3, 46176-57-2 | |
Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10523-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyladamantan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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